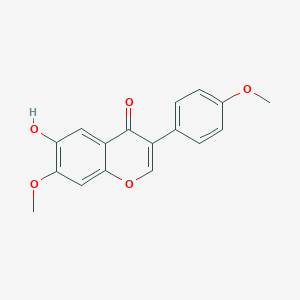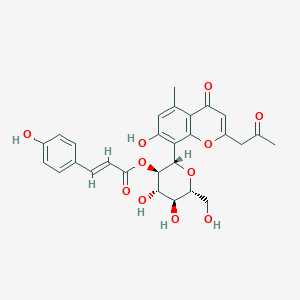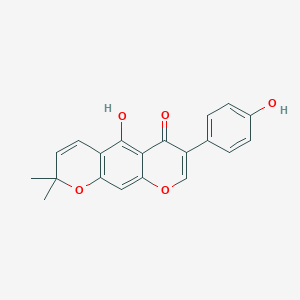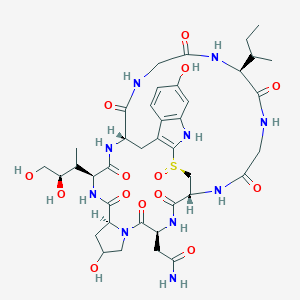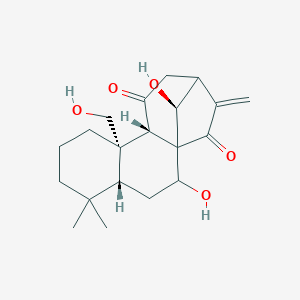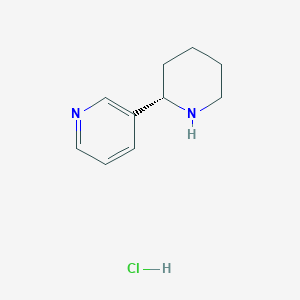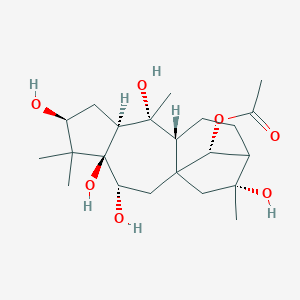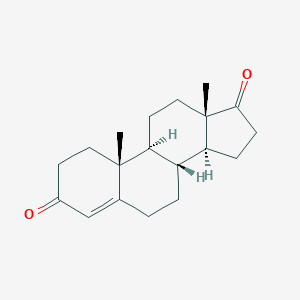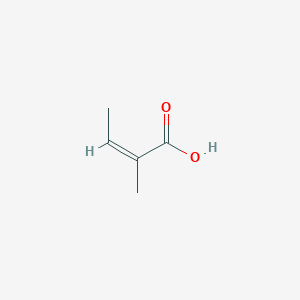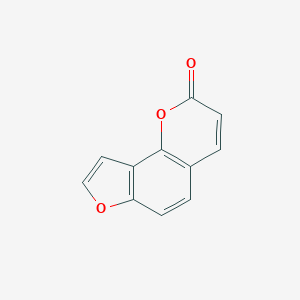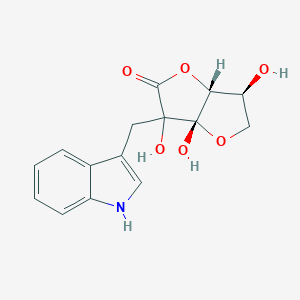
Ascorbigen
Descripción general
Descripción
Ascorbigen is a naturally occurring compound found predominantly in Brassica vegetables such as cabbage, broccoli, and cauliflower. It belongs to the glucosinolate family and is formed from the precursor glucobrassicin. When plant tissues are disrupted, glucobrassicin is enzymatically hydrolyzed to indole-3-carbinol, which then reacts with L-ascorbic acid to form this compound . This compound is known for its potential anticarcinogenic properties and its ability to induce phase I and II enzymes involved in the detoxification of xenobiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ascorbigen can be synthesized through the enzymatic hydrolysis of glucobrassicin by the enzyme myrosinase, followed by a spontaneous reaction of the resulting intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid . The reaction conditions, such as pH and temperature, play a crucial role in the formation and stability of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced during the fermentation of Brassica vegetables, such as in the preparation of sauerkraut. The fermentation process involves the breakdown of glucosinolates by endogenous enzymes, leading to the formation of this compound . The content of this compound can be influenced by factors such as the initial levels of glucobrassicin in the vegetables and the conditions of fermentation .
Análisis De Reacciones Químicas
Types of Reactions: Ascorbigen undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to exhibit antioxidative properties by scavenging radicals such as ABTS radical cations . In acidic conditions, this compound degrades to release L-ascorbic acid and form methylideneindolenine, while in alkaline conditions, it forms 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ABTS radical cations and AAPH-derived radicals. The reaction conditions, such as pH and temperature, significantly influence the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound include indole-3-aldehyde, methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Aplicaciones Científicas De Investigación
Ascorbigen has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its antioxidative properties and its potential to act as a radical scavenger. It is also used in the synthesis of other indole-derived compounds .
Biology: In biological research, this compound is investigated for its role in modulating enzyme activity and its potential anticarcinogenic effects. It has been shown to induce phase I and II detoxification enzymes, which are crucial for the metabolism and elimination of xenobiotics .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antioxidant and its ability to release L-ascorbic acid under physiological conditions. It is also studied for its immunomodulating and skin-protective effects .
Industry: In the industrial sector, this compound is used in the production of cosmeceuticals due to its potential antiaging and ultraviolet-protective properties. It is also utilized in the food industry for its antioxidative properties .
Mecanismo De Acción
The mechanism of action of ascorbigen involves its ability to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen . This compound also plays a role in the induction of detoxification enzymes, which are involved in the metabolism and elimination of harmful substances . The molecular targets and pathways involved in its action include the modulation of enzyme activity and the release of L-ascorbic acid under physiological conditions .
Comparación Con Compuestos Similares
Ascorbigen is unique among glucosinolate-derived compounds due to its formation from the reaction of indole-3-carbinol with L-ascorbic acid. Similar compounds include:
Indole-3-carbinol: A precursor to this compound, known for its anticarcinogenic properties.
Glucobrassicin: The parent glucosinolate from which this compound is derived.
Sulforaphane: Another glucosinolate-derived compound with potent anticarcinogenic and antioxidative properties.
This compound stands out due to its dual role as an antioxidant and a source of L-ascorbic acid, making it a valuable compound in both biological and industrial applications .
Propiedades
IUPAC Name |
(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCIOTCFHSIT-KNUOEEMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230587 | |
| Record name | Ascorbigen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8075-98-7 | |
| Record name | Ascorbigen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbigen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


